Oleuroside vs. Ligustroside: Comparable PGE2 Inhibition Potency with Divergent TXB2 Activity Profile
In calcium ionophore-stimulated mouse peritoneal macrophages, oleuroside (reported as oleuropeoside) inhibits prostaglandin E2 (PGE2) release with an IC50 of 47 μM, which is statistically indistinguishable from ligustroside (IC50 = 48.53 μM) under identical assay conditions [1]. However, in the thromboxane B2 (TXB2) release assay using calcium ionophore-stimulated human platelets, only ligustroside demonstrated measurable inhibitory activity (IC50 = 122.63 μM), whereas oleuroside exhibited no significant effect on TXB2 release [1]. This differential selectivity profile demonstrates that despite structural similarity, oleuroside and ligustroside are not functionally interchangeable in assays examining the complete arachidonic acid cascade.
| Evidence Dimension | Inhibition of PGE2 release (anti-inflammatory activity) |
|---|---|
| Target Compound Data | IC50 = 47 μM |
| Comparator Or Baseline | Ligustroside: IC50 = 48.53 μM; Reference drug indomethacin: IC50 = 0.95 μM |
| Quantified Difference | ΔIC50 = 1.53 μM (3.2% difference); Oleuroside lacks TXB2 inhibitory activity that ligustroside possesses (IC50 = 122.63 μM) |
| Conditions | Calcium ionophore-stimulated mouse peritoneal macrophages; PGE2 release measured |
Why This Matters
Investigators requiring a secoiridoid with COX-pathway modulation but without confounding TXB2-mediated platelet effects should select oleuroside rather than ligustroside.
- [1] Diaz AM, et al. In Vitro Anti-Inflammatory Activity of Iridoids and Triterpenoid Compounds Isolated from Phillyrea latifolia L. CiNii Research. 2024. View Source
